molecular formula C28H27N3O5S B2930196 N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide CAS No. 851412-89-0

N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2930196
CAS No.: 851412-89-0
M. Wt: 517.6
InChI Key: HRHVLJIDKACGFZ-UHFFFAOYSA-N
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Description

N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide is a structurally complex benzamide derivative featuring a 4-methoxybenzamide core linked to an indole moiety via an ethyl chain. The indole ring is further substituted with a thioether group connected to a benzo[d][1,3]dioxol-5-ylmethylaminoacetamide unit. Key structural elements include:

  • 4-Methoxybenzamide: A common pharmacophore in bioactive molecules, known for modulating solubility and receptor interactions .
  • Benzo[d][1,3]dioxole (methylenedioxyphenyl): A moiety prevalent in natural products (e.g., lignans) and synthetic drugs, often associated with improved metabolic stability and binding affinity .

Potential applications may include antimicrobial, anticancer, or pesticidal activities, inferred from structurally related compounds .

Properties

IUPAC Name

N-[2-[3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O5S/c1-34-21-9-7-20(8-10-21)28(33)29-12-13-31-16-26(22-4-2-3-5-23(22)31)37-17-27(32)30-15-19-6-11-24-25(14-19)36-18-35-24/h2-11,14,16H,12-13,15,17-18H2,1H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHVLJIDKACGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol through a series of reactions involving methylenation and subsequent functional group transformations.

    Indole Synthesis: The indole ring can be constructed via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Coupling Reactions: The benzo[d][1,3]dioxole and indole intermediates are coupled using a thiol linkage, often facilitated by reagents like thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the amide bond, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide is investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound might be used in the development of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison

The target compound’s structural complexity distinguishes it from simpler benzamide derivatives. Below is a comparative analysis:

Compound Name Key Functional Groups Structural Differences Reference
Target Compound 4-Methoxybenzamide, indole, thioether, benzo[d][1,3]dioxole Combines indole, thioether, and methylenedioxyphenyl groups in one scaffold. -
N-(2,3-Dihydro-1H-inden-2-yl)-4-methoxybenzamide (B4) 4-Methoxybenzamide, indene Lacks sulfur-containing groups and heterocyclic indole; simpler bicyclic structure.
Compound 6 () Benzamide, thiadiazole, isoxazole Features nitrogen-sulfur heterocycles (thiadiazole) instead of indole and thioether.
Compound 72 () Benzo[d][1,3]dioxole, thiazole, methoxyphenyl Replaces indole with thiazole; retains methylenedioxyphenyl and methoxy groups.

Key Observations :

  • Simpler analogs (e.g., B4) prioritize lipophilicity via hydrocarbon moieties, whereas the target’s heterocycles may improve target specificity .

Key Observations :

  • The target’s synthesis likely requires multi-step reactions, including indole functionalization and thioether linkage, which may lower yields compared to single-step amidations (e.g., B4) .
  • Heterocycle formation in thiadiazole derivatives () involves harsher conditions (reflux), whereas carbodiimide-mediated couplings are milder and more selective .

Key Observations :

  • The target’s benzo[d][1,3]dioxole and indole groups may confer antioxidant or cytotoxic properties, as seen in plant-derived lignans .
Physicochemical Properties

Comparative physicochemical profiles (estimated for the target compound):

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (Predicted)
Target Compound ~550 ~3.5 Low (lipophilic)
B4 () ~283 ~2.8 Moderate
Compound 6 () 348.39 ~2.2 Low
Compound 72 () ~450 ~3.0 Low

Key Observations :

  • The target’s higher molecular weight and logP suggest increased membrane permeability but reduced aqueous solubility compared to simpler analogs.
  • Heterocyclic substituents (indole, thiadiazole) generally decrease solubility due to aromatic stacking .

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